molecular formula C9H15NO B13180988 2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one

2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one

Cat. No.: B13180988
M. Wt: 153.22 g/mol
InChI Key: YGPKBAWNKZKTDE-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one typically involves the reaction of piperidine with an appropriate alkylating agent. One common method is the reaction of piperidine with 2-methyl-2-propen-1-ol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(piperidin-4-yl)propan-2-ol: A similar compound with an alcohol group instead of an enone group.

    1-(1-Oxo-3-phenyl-2-propenyl)piperidine: Another piperidine derivative with a phenyl group.

Uniqueness

2-Methyl-1-(piperidin-4-yl)prop-2-en-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its enone group makes it a versatile intermediate for various chemical reactions, and its piperidine ring is a common motif in many biologically active compounds.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-1-piperidin-4-ylprop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-7(2)9(11)8-3-5-10-6-4-8/h8,10H,1,3-6H2,2H3

InChI Key

YGPKBAWNKZKTDE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1CCNCC1

Origin of Product

United States

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